An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methylbenzylamine
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylbenzylamine is a fluorinated organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core with fluorine and methyl substitutions on the aromatic ring, suggests possible applications in the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Fluoro-4-methylbenzylamine, its expected reactivity, and generalized experimental protocols for its characterization.
Chemical and Physical Properties
While specific experimental data for 2-Fluoro-4-methylbenzylamine is limited in publicly available literature, its properties can be estimated based on data from structurally similar compounds and computational predictions. The following table summarizes the available and predicted data for 2-Fluoro-4-methylbenzylamine (CAS RN: 771573-01-4).[1][2][3][4]
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₀FN | - |
| Molecular Weight | 139.17 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥98% | Commercial supplier data. |
| Boiling Point | Not available | Data for the isomer 4-Fluoro-α-methylbenzylamine is 145 °C. |
| Melting Point | Not applicable | As it is a liquid at room temperature. |
| Density | Not available | Data for the isomer 4-Fluoro-α-methylbenzylamine is 1.059 g/mL at 25 °C. |
| pKa | Not available | Predicted to be in the range of 9-10 for the conjugate acid, typical for primary benzylamines. |
| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Reactivity and Stability
2-Fluoro-4-methylbenzylamine is expected to exhibit reactivity characteristic of a primary benzylamine.
-
Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group makes the molecule basic. It will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The amine group is nucleophilic and can participate in various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
-
Aromatic Ring Substitution: The fluorine and methyl groups on the benzene ring will influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined effect will direct incoming electrophiles to specific positions on the ring.
-
Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere.
Experimental Protocols
Determination of pKa by Potentiometric Titration
A precise determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at physiological pH. As a specific protocol for 2-Fluoro-4-methylbenzylamine is not available, a general procedure for determining the pKa of an amine via potentiometric titration is provided below.[5][6][7][8]
Objective: To determine the pKa of the conjugate acid of 2-Fluoro-4-methylbenzylamine.
Materials:
-
2-Fluoro-4-methylbenzylamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh a sample of 2-Fluoro-4-methylbenzylamine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl titrant to the amine solution.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH of the solution shows a significant and stable drop, indicating that the equivalence point has been passed.
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of HCl.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
Visualizations
Synthetic Pathway
Caption: A generalized synthetic pathway for 2-Fluoro-4-methylbenzylamine.
Representative Reaction: Acylation
The primary amine functionality of 2-Fluoro-4-methylbenzylamine makes it a versatile nucleophile for forming amide bonds, a common linkage in many pharmaceutical compounds. The following diagram illustrates the acylation of 2-Fluoro-4-methylbenzylamine with an acyl chloride.
Caption: A diagram illustrating the acylation of 2-Fluoro-4-methylbenzylamine.
Conclusion
2-Fluoro-4-methylbenzylamine is a chemical entity with potential for use in the development of new molecules with biological activity. While comprehensive experimental data on its chemical properties are not widely published, this guide provides a summary of available information and predicted characteristics based on established chemical principles and data from analogous compounds. The provided general experimental protocol for pKa determination offers a foundational method for its characterization. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound.
References
- 1. 2-FLUORO-4-METHYLBENZYLAMINE | 771573-01-4 [chemicalbook.com]
- 2. 771573-01-4 CAS MSDS (2-FLUORO-4-METHYLBENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (s)-4-fluoro-α-methylbenzylamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. uregina.scholaris.ca [uregina.scholaris.ca]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
